4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide
Description
4-(3,4-Dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 3,4-dichlorophenyl group at the piperazine N1-position and a carboxamide-linked ethyl chain terminating in a 4-oxopiperidin moiety.
Properties
Molecular Formula |
C18H22Cl2N4O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22Cl2N4O3/c19-15-2-1-13(11-16(15)20)22-7-9-24(10-8-22)18(27)21-12-17(26)23-5-3-14(25)4-6-23/h1-2,11H,3-10,12H2,(H,21,27) |
InChI Key |
PERWXZQLYSALRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Carboxamide Backbone
The central piperazine-1-carboxamide moiety is typically constructed via a coupling reaction between a piperazine derivative and a carbonyl-containing electrophile. In analogous syntheses, chloroacetyl chloride has been employed to acylate secondary amines under biphasic conditions. For instance, the alkylation of N-ethylpiperazine with 2-bromo-5-pyridinecarbaldehyde in acetonitrile and formic acid under reflux yields structurally related piperazine derivatives. This method highlights the importance of proton donors (e.g., formic acid) in facilitating imine formation, followed by reduction using agents like sodium tris(acetoxy)borohydride.
For the target compound, a plausible pathway involves reacting 4-(3,4-dichlorophenyl)piperazine with a pre-synthesized 2-oxo-2-(4-oxopiperidin-1-yl)ethyl carbamoyl chloride. The reaction would proceed in anhydrous dichloromethane with a base such as triethylamine to scavenge HCl, as demonstrated in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
Introduction of the 4-Oxopiperidinyl Ethyl Group
The 4-oxopiperidinyl fragment is introduced via nucleophilic displacement or reductive amination. Patent literature describes the use of 4-oxopiperidine hydrochloride as a starting material, which undergoes alkylation with ethyl bromoacetate to form ethyl 2-(4-oxopiperidin-1-yl)acetate. Subsequent hydrolysis of the ester yields 2-(4-oxopiperidin-1-yl)acetic acid, which can be converted to an acid chloride for coupling with the piperazine amine.
An alternative approach involves condensing 4-oxopiperidine with ethyl glyoxylate in the presence of a dehydrating agent, followed by reduction to generate the ethylenediamine bridge. This method mirrors the synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine, where sodium tris(acetoxy)borohydride facilitates the reductive amination between aldehydes and amines.
Functionalization with the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl group is introduced early in the synthesis via aromatic substitution or Suzuki-Miyaura coupling. For example, Ullmann-type coupling of 3,4-dichloroiodobenzene with piperazine in the presence of copper(I) iodide and a diamine ligand provides 4-(3,4-dichlorophenyl)piperazine. This intermediate is then subjected to carboxamidation with the 4-oxopiperidinyl ethyl fragment.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Key reactions in the synthesis pathway are sensitive to solvent polarity and temperature. The alkylation of piperazine derivatives with chloroacetamide intermediates proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. In contrast, reductive aminations require milder conditions, with dichloromethane or tetrahydrofuran at room temperature being ideal for minimizing side reactions.
Catalytic Systems
Copper(I)-mediated couplings, as seen in the introduction of aryl groups, benefit from ligands such as 1,10-phenanthroline, which enhance reaction rates and yields. For amide bond formations, coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for activating carboxylic acids without racemization.
Purification and Characterization
Chromatographic Techniques
Final compounds are typically purified via silica gel column chromatography using gradient elution (e.g., 5–10% methanol in dichloromethane). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases ensures >95% purity, as validated in the synthesis of anticonvulsant piperazine acetamides.
Spectroscopic Analysis
1H NMR spectroscopy confirms the integration of aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl) and the methylene bridges adjacent to the carboxamide (δ 3.4–4.3 ppm). Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the calculated mass (e.g., m/z 394.3 [M+H]+).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competing N-alkylation and O-alkylation can occur when using haloacetamide intermediates. Employing bulky bases like DIPEA (N,N-Diisopropylethylamine) suppresses O-alkylation by deprotonating the amine preferentially.
Oxidative Degradation of 4-Oxopiperidine
The 4-oxopiperidine moiety is prone to oxidation under acidic conditions. Storage under nitrogen and the use of antioxidant stabilizers like BHT (butylated hydroxytoluene) during synthesis preserves integrity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below highlights key structural and functional differences between the target compound and similar piperazine-carboxamide derivatives:
Pharmacological and Functional Insights
- Sigma Receptor Affinity : Compounds like BD-1008 and BD-1047 () demonstrate that 3,4-dichlorophenyl-piperazine derivatives exhibit high sigma-1 receptor binding (Ki = 1.4–2.1 nM). The target compound’s 4-oxopiperidin group may enhance solubility or alter receptor interaction compared to BD-1008’s pyrrolidine moiety .
- Serotonin Receptor Modulation : highlights piperazine-carboxamides (e.g., p-MPPI) as 5-HT1A antagonists. While the target compound lacks a methoxyphenyl or pyridinyl group, its dichlorophenyl and carboxamide groups may support similar CNS activity .
- Synthetic Flexibility : The synthesis of N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () illustrates the modularity of piperazine-carboxamide synthesis, suggesting feasible adaptation for the target compound’s preparation.
Key Research Findings and Implications
Binding and Conformational Studies
- Sigma Receptor Interactions: emphasizes that piperazine nitrogen lone pair orientation critically impacts sigma receptor binding. The target compound’s 4-oxopiperidin may introduce steric or electronic effects distinct from rigid bicyclic amines (e.g., 1,4-diazabicyclo[4.3.0]nonanes) .
- NMDA Receptor Modulation : EU-93-94 () incorporates a 3,4-dichlorophenyl-piperazine group but targets NMDA via a hydroxypropoxy linker. This contrasts with the target compound’s carboxamide-ethyl-4-oxopiperidin chain, which may favor different CNS pathways.
Structural-Activity Relationships (SAR)
- Dichlorophenyl Group : Ubiquitous in sigma ligands (e.g., BD-1008) and serotonin modulators, this moiety enhances lipophilicity and receptor affinity .
- Carboxamide Linkers : Ethyl-based linkers (as in the target compound) improve metabolic stability compared to ester or ether linkages (e.g., EU-93-94) .
- 4-Oxopiperidin vs.
Biological Activity
The compound 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide (often referred to as R75231 or its analogs) has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The compound features a piperazine core substituted with a dichlorophenyl group and an oxopiperidine moiety. Its molecular formula is , with a molecular weight of approximately 393.31 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 393.31 g/mol |
| Solubility | Moderately soluble |
| Log P (Octanol-Water) | 2.35 |
R75231 functions primarily as a nucleoside transport inhibitor , which plays a critical role in the modulation of adenosine levels in various biological systems. By inhibiting nucleoside transporters, it enhances the accumulation of adenosine, which can lead to cardioprotective effects during ischemic events .
Pharmacological Effects
- Cardioprotection : Studies indicate that R75231 significantly reduces cardiac damage during catecholamine-induced stress in animal models, suggesting potential applications in treating heart-related conditions .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its effects on adenosine signaling pathways, which are crucial in regulating immune responses .
- CNS Activity : Preliminary research suggests that R75231 may exhibit neuroprotective effects, although further studies are required to elucidate its mechanisms within the central nervous system .
Case Studies
- Cardiac Ischemia Model : In a study involving rabbits subjected to catecholamine stress, R75231 demonstrated a marked reduction in myocardial injury and mortality rates. The underlying mechanism was attributed to enhanced adenosine signaling, which provided protective effects against ischemia .
- In Vitro Studies : In cellular models, R75231 effectively inhibited nucleoside transporters leading to increased intracellular adenosine levels, which correlated with reduced cell apoptosis under stress conditions .
Efficacy in Various Models
Recent studies have evaluated R75231's efficacy across different biological models, highlighting its potential therapeutic roles:
- In Vivo Studies : Animal studies have shown that R75231 can mitigate the effects of induced myocardial infarction by enhancing blood flow recovery and reducing infarct size.
- In Vitro Assays : Cell culture experiments indicate that R75231 promotes cell survival under hypoxic conditions through adenosine-mediated pathways.
Comparative Analysis with Other Compounds
R75231 has been compared with other nucleoside transport inhibitors regarding their efficacy and safety profiles:
| Compound Name | Mechanism of Action | Efficacy | Safety Profile |
|---|---|---|---|
| R75231 | Nucleoside transport inhibitor | High | Favorable |
| Draflazine | Similar mechanism | Moderate | Moderate |
| Other Analogues | Varies | Variable | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
